molecular formula C14H21NO3 B2734840 3-[(Acetylamino)methyl]adamantane-1-carboxylic acid CAS No. 696653-76-6

3-[(Acetylamino)methyl]adamantane-1-carboxylic acid

Cat. No.: B2734840
CAS No.: 696653-76-6
M. Wt: 251.326
InChI Key: MORUZSVHEJQCOF-VWUVDNNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Acetylamino)methyl]adamantane-1-carboxylic acid is a chemical compound with the molecular formula C14H21NO3. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Acetylamino)methyl]adamantane-1-carboxylic acid typically involves the acetylation of 3-(aminomethyl)adamantane-1-carboxylic acid. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Acetylamino)methyl]adamantane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Acetylamino)methyl]adamantane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a drug candidate due to its unique structure and properties.

    Medicine: Investigated for its antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-[(Acetylamino)methyl]adamantane-1-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit viral replication or induce apoptosis in cancer cells by interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanecarboxylic acid: A simpler derivative of adamantane with a carboxylic acid group.

    3-(Aminomethyl)adamantane-1-carboxylic acid: The precursor to 3-[(Acetylamino)methyl]adamantane-1-carboxylic acid.

    3-Acetylamino-1-adamantane acetic acid: Another derivative with similar structural features

Uniqueness

This compound is unique due to its acetylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(acetamidomethyl)adamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-9(16)15-8-13-3-10-2-11(4-13)6-14(5-10,7-13)12(17)18/h10-11H,2-8H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORUZSVHEJQCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC12CC3CC(C1)CC(C3)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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